molecular formula C3H4BrN3O B7881669 5-bromo-2-methyl-1H-1,2,4-triazol-3-one

5-bromo-2-methyl-1H-1,2,4-triazol-3-one

Cat. No.: B7881669
M. Wt: 177.99 g/mol
InChI Key: JCBRCNSCPVADSI-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1H-1,2,4-triazol-3-one is a heterocyclic compound characterized by a triazolone core substituted with a bromine atom at position 5 and a methyl group at position 2. This molecule belongs to the 1,2,4-triazol-3-one family, which is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-bromo-2-methyl-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBRCNSCPVADSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-bromo-2-methyl-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-bromo-2-methyl-1H-1,2,4-triazol-3-one has found applications in multiple scientific research fields:

    Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound plays a role in studying cell function and signal transduction.

    Medicine: 5-bromo-2-methyl-1H-1,2,4-triazol-3-one is crucial in drug development and has potential therapeutic applications.

    Industry: It is used in the production of various industrial products and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

5-Nitro-1,2,4-triazol-3-one (NTO)
  • Structure : Nitro group at position 5 (vs. bromine in the target compound).
  • Applications : Used as an insensitive explosive due to its high density and thermal stability.
  • Reactivity : Undergoes denitration via cytochrome P-450 catalysis, forming hydroxy derivatives .
  • Environmental Stability : Degrades efficiently via TiO₂ photocatalysis and Fenton oxidation, with intermediates reacting with thiol groups .
5-(Trinitromethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (TNMTO)
  • Structure : Trinitromethyl group at position 5 (vs. bromine).
  • Applications : High-density oxidizer in propellants.
  • Synthesis : Nitration of 2-methylpyrimidine-4,6-diol followed by hydrazine treatment and further nitration .
  • Comparison : TNMTO’s nitro groups confer superior oxidative capacity, whereas the bromo-methyl derivative’s smaller substituents may favor pharmaceutical applications.
4-Hydroxyphenyl-3H-1,2,4-triazol-3-one Derivatives
  • Structure : Hydroxyphenyl group at position 3.
  • Applications : Antimicrobial and antitumor activities due to hydrogen-bonding capabilities .
  • Comparison : The bromine in 5-bromo-2-methyl-1H-1,2,4-triazol-3-one may increase lipophilicity, enhancing membrane permeability in drug candidates.

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (IR/NMR) Applications Reference
5-Bromo-2-methyl-1H-1,2,4-triazol-3-one Not reported Likely C-Br stretch ~539 cm⁻¹ (IR) Pharmaceuticals, agrochemicals
TNMTO Crystallized Single-crystal X-ray diffraction confirmed Energetic materials
5-Nitro-1,2,4-triazol-3-one (NTO) 163–165 NO₂ stretch ~1530 cm⁻¹ (IR) Explosives, environmental studies
4-Hydroxyphenyl-triazol-3-one 221–222 NH stretch ~3414 cm⁻¹, CO ~1675 cm⁻¹ (IR) Antimicrobial agents

Key Research Findings

Substituent Effects: Bromine and nitro groups significantly alter triazolone reactivity.

Biological Relevance : Triazolones with aromatic or halogen substituents exhibit enhanced anticancer and antimicrobial activities compared to unsubstituted analogs .

Environmental Impact : Brominated triazolones may persist longer in the environment than nitro derivatives due to slower degradation pathways .

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